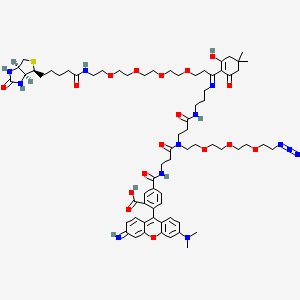
Biotin-PEG4-Dde-TAMRA-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-Dde-TAMRA-PEG3-Azide: is a complex chemical compound that combines several functional groups, making it highly versatile for various scientific research applications. It is a dye derivative of TAMRA (tetramethylrhodamine) modified with a cleavable biotin group. The compound contains an azide group, which allows it to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves multiple steps, each requiring precise reaction conditions The process typically starts with the modification of TAMRA to introduce a cleavable biotin groupThe copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is commonly used to attach the azide group to the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-Dde-TAMRA-PEG3-Azide primarily undergoes cycloaddition reactions due to the presence of the azide group. The two main types of reactions are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups and is catalyzed by copper ions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups and does not require a catalyst
Common Reagents and Conditions:
CuAAC: Requires copper ions (Cu(I) or Cu(II)) as a catalyst, typically in the presence of a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs molecules with strained alkyne groups like DBCO or BCN
Major Products: The major products of these reactions are cycloaddition adducts, where the azide group of this compound forms a stable triazole ring with the alkyne group of the reacting molecule .
Scientific Research Applications
Chemistry: Biotin-PEG4-Dde-TAMRA-PEG3-Azide is used in click chemistry for the bioconjugation of biomolecules. It serves as a versatile linker for attaching various functional groups to target molecules .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biomolecules in cells. The TAMRA dye provides strong fluorescence, making it ideal for microscopy and flow cytometry .
Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs). The cleavable biotin group allows for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and nanotechnology. It helps in the functionalization of nanoparticles and the development of smart materials with specific properties .
Mechanism of Action
The mechanism of action of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves its ability to undergo specific chemical reactions due to the presence of the azide group. The azide group reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions. This property is exploited in bioconjugation and click chemistry applications .
Molecular Targets and Pathways:
CuAAC Reaction: Targets molecules with alkyne groups, forming triazole rings.
SPAAC Reaction: Targets molecules with strained alkyne groups like DBCO or BCN, forming triazole rings without the need for a catalyst
Comparison with Similar Compounds
Biotin-PEG3-Azide: Similar in structure but lacks the TAMRA dye and the Dde cleavable group.
Biotin-HPDP: Contains a biotin group but uses a different linker and does not have the azide group.
Biotin-PEG23-Azide: Similar in function but has a longer PEG spacer.
Uniqueness: Biotin-PEG4-Dde-TAMRA-PEG3-Azide stands out due to its combination of a cleavable biotin group, a fluorescent TAMRA dye, and an azide group. This unique combination allows for versatile applications in bioconjugation, imaging, and targeted drug delivery .
Properties
Molecular Formula |
C69H96N12O17S |
|---|---|
Molecular Weight |
1397.6 g/mol |
IUPAC Name |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
InChI Key |
BZMNWSIWUFJKEL-RKILTYLGSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)

![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

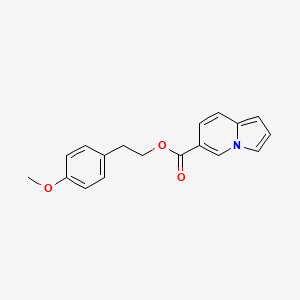
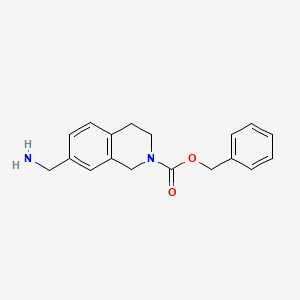

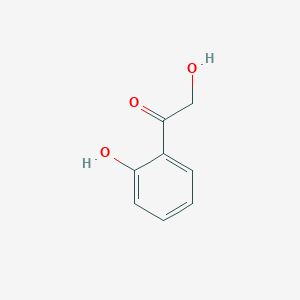
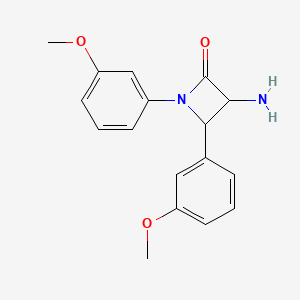

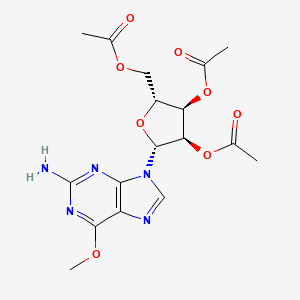

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

